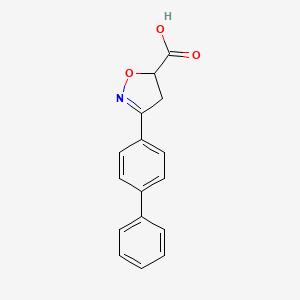

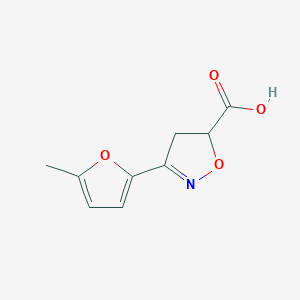

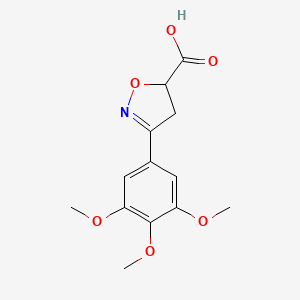

3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

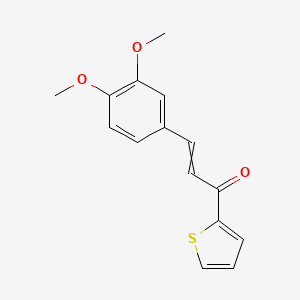

The synthesis of related compounds has been reported in the literature. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide with different aryl azides . Another synthesis involved the extraction with ethyl acetate, concentration under reduced pressure, and purification on a silica gel column .

Scientific Research Applications

3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acidazole-5-carboxylic acid has been used in numerous scientific research applications. It has been used as an intermediate in the synthesis of various bioactive molecules, such as antibiotics, antifungals, and antivirals. It has also been used in the synthesis of various polymers and in the development of new materials. Furthermore, it has been used in the synthesis of various natural products, such as flavonoids, terpenoids, and alkaloids.

Mechanism of Action

Target of Action

The primary target of this compound is the GABA transferase . This enzyme plays a crucial role in the nervous system as it is involved in the metabolism of gamma-aminobutyric acid (GABA), the chief inhibitory neurotransmitter in the mammalian central nervous system.

Mode of Action

The compound interacts with its target, GABA transferase, leading to changes in the activity of this enzyme It has been suggested that the compound may have anagonistic activity on the 5-HT 1A receptor , which is known to play a role in various neurological and psychiatric disorders.

Biochemical Pathways

The compound’s interaction with GABA transferase and the 5-HT 1A receptor suggests that it may affect the GABAergic and serotonergic pathways . These pathways are involved in various physiological processes, including mood regulation, sleep, and cognition. Alterations in these pathways can lead to various neurological and psychiatric conditions.

Pharmacokinetics

It is known that the compound’s structure allows forbiological activity or structural modification to improve potency and pharmacokinetics .

Result of Action

The compound has been evaluated for its anticonvulsant and sedative activity . Some derivatives of the compound exhibited good anticonvulsant activity in primary evaluation . Furthermore, the compound has shown prominent activity against cancer cell lines .

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acidazole-5-carboxylic acid in laboratory experiments include its low cost and availability, its ease of synthesis, and its wide range of applications. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it can interact with a variety of molecules and can have a variety of effects.

Future Directions

The future directions for research involving 3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acidazole-5-carboxylic acid include further investigation of its mechanism of action, its effects on various biochemical and physiological processes, and its potential therapeutic applications. In addition, further research is needed to explore the potential applications of this compound in the development of new materials and in the synthesis of bioactive molecules. Finally, further research is needed to explore the potential of this compound as a chelating agent and its ability to form complexes with metal ions.

Synthesis Methods

3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acidazole-5-carboxylic acid can be synthesized using a variety of methods. One of the most common methods is the reaction of 3,4,5-trimethoxyphenol with ethyl chloroformate and sodium hydroxide in an aqueous solution. This reaction yields a mixture of 3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acidazole-5-carboxylic acid and 3,4,5-trimethoxybenzaldehyde. The mixture can then be separated by column chromatography and the desired product can be isolated.

Safety and Hazards

The safety data sheet for the related compound 3-(3,4,5-Trimethoxyphenyl)propionic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye/face protection, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

The 3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is known to interact with various biomolecules. It has been found to exhibit diverse bioactivity effects . The compound has shown notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

The this compound has shown to have significant effects on various types of cells and cellular processes . It influences cell function by inhibiting key proteins and enzymes, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .

properties

IUPAC Name |

3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-17-9-4-7(5-10(18-2)12(9)19-3)8-6-11(13(15)16)20-14-8/h4-5,11H,6H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTAYBRIPSZOSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NOC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6352986.png)

![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol](/img/structure/B6352992.png)

![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B6352999.png)

![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B6353014.png)

![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine](/img/structure/B6353019.png)

![4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353021.png)